2-(2,2-Dichlorocyclopropyl)cyclopropane-1-carbaldehyde
Description
2-(2,2-Dichlorocyclopropyl)cyclopropane-1-carbaldehyde is a bicyclic organic compound characterized by two cyclopropane rings, one substituted with two chlorine atoms and the other bearing a carbaldehyde functional group. Its reactivity is influenced by the strain inherent to cyclopropane rings and the electron-withdrawing effects of the dichloro substituents, which may modulate aldehyde functionality in nucleophilic addition reactions.
Properties
Molecular Formula |
C7H8Cl2O |
|---|---|
Molecular Weight |
179.04 g/mol |
IUPAC Name |
2-(2,2-dichlorocyclopropyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C7H8Cl2O/c8-7(9)2-6(7)5-1-4(5)3-10/h3-6H,1-2H2 |
InChI Key |
HZJAKGSTEPVPNV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2CC2(Cl)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichlorocyclopropyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a dichlorocyclopropane derivative with a cyclopropyl aldehyde under controlled conditions. The reaction is often catalyzed by transition metal catalysts such as rhodium or copper complexes, which facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dichlorocyclopropyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: 2-(2,2-Dichlorocyclopropyl)cyclopropane-1-carboxylic acid.
Reduction: 2-(2,2-Dichlorocyclopropyl)cyclopropane-1-methanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2-Dichlorocyclopropyl)cyclopropane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,2-Dichlorocyclopropyl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The compound can undergo cyclopropane ring-opening reactions, which are often catalyzed by enzymes. This ring-opening can lead to the formation of reactive intermediates that interact with target proteins or nucleic acids, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence provided focuses on methyl clofenapate and other hypolipidemic peroxisome proliferators, which are structurally and functionally distinct from 2-(2,2-Dichlorocyclopropyl)cyclopropane-1-carbaldehyde. Below is a comparative analysis based on available data and general chemical principles:
Structural and Functional Differences
Toxicological and Mechanistic Insights
- Methyl clofenapate induces hepatocellular carcinomas in rodents via peroxisome proliferation, leading to oxidative stress (H₂O₂, reactive oxygen species) and lipofuscin accumulation .
- 2-(2,2-Dichlorocyclopropyl)cyclopropane-1-carbaldehyde: No carcinogenicity data are available in the provided evidence.
Mutagenicity Profile
- Methyl clofenapate is non-mutagenic in Salmonella-microsome assays (strains TA98/TA100) .
- For the target compound, mutagenicity would depend on aldehyde reactivity and metabolic activation. Aldehydes (e.g., formaldehyde) are often DNA-reactive, but cyclopropane stabilization might mitigate this effect.
Biological Activity
2-(2,2-Dichlorocyclopropyl)cyclopropane-1-carbaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structural properties. The presence of two chlorine atoms and an aldehyde functional group contributes to its reactivity and biological interactions. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical formula for 2-(2,2-Dichlorocyclopropyl)cyclopropane-1-carbaldehyde is . Its structure features a cyclopropane ring that is strained, enhancing its reactivity. The aldehyde group is known for participating in various chemical reactions, making this compound a candidate for further biological studies.
Research indicates that the biological activity of 2-(2,2-Dichlorocyclopropyl)cyclopropane-1-carbaldehyde may involve interactions with key biomolecules such as enzymes and proteins. The compound's reactivity can lead to the inhibition of specific cellular processes, potentially affecting enzyme activity and metabolic pathways.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | May inhibit specific enzymes involved in metabolic pathways. |
| Protein Interaction | Can bind to proteins, altering their function or activity. |
| Cellular Effects | Potentially affects cellular processes such as ATP production. |
Biological Activity and Therapeutic Applications
Studies have highlighted the compound's potential in drug development. Its unique structure allows for the synthesis of more complex organic molecules that may exhibit enhanced biological activities. Ongoing research aims to elucidate its specific mechanisms and therapeutic applications, particularly in infectious diseases and cancer treatment .
Case Study: Antibacterial Activity
A study investigated the antibacterial properties of 2-(2,2-Dichlorocyclopropyl)cyclopropane-1-carbaldehyde against various bacterial strains. Results indicated that this compound exhibited significant inhibitory effects on bacteria such as Salmonella and Escherichia coli. The findings suggest that it could serve as a lead compound in developing new antibacterial agents .
Table 2: Antibacterial Efficacy Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Salmonella typhimurium | 10 mg/kg |
| Escherichia coli | 5 mg/kg |
| Pseudomonas aeruginosa | 15 mg/kg |
Comparative Analysis with Similar Compounds
Comparative studies with other cyclopropane derivatives reveal that 2-(2,2-Dichlorocyclopropyl)cyclopropane-1-carbaldehyde exhibits distinct biological activities due to its unique substitutions.
Table 3: Comparison of Cyclopropane Derivatives
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 2-(2,2-Dichlorocyclopropyl)cyclopropane-1-carbaldehyde | Aldehyde group; two chlorine atoms | Significant antibacterial properties |
| 1,1-Dichlorocyclopropane | Lacks aldehyde group | Lower reactivity; limited biological activity |
| 2,2-Dibromocyclopropane-1-carbaldehyde | Bromine atoms instead of chlorine | Different reactivity; potential for other applications |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
